molecular formula C15H23NO B12893485 2-(4-Isopropyl-2-methoxyphenyl)-4-methylpyrrolidine

2-(4-Isopropyl-2-methoxyphenyl)-4-methylpyrrolidine

Cat. No.: B12893485
M. Wt: 233.35 g/mol
InChI Key: XKZNQQXCOJCQEK-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-2-methoxyphenyl)-4-methylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an isopropyl and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-2-methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 4-isopropyl-2-methoxyphenyl derivatives with pyrrolidine under specific conditions. One common method includes the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with the 4-isopropyl-2-methoxyphenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-2-methoxyphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Isopropyl-2-methoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(4-Isopropyl-2-methoxyphenyl)-4-methylpyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Isopropyl-2-methoxyphenyl)methanol
  • (4-Isopropyl-2-methoxyphenyl)(methyl)sulfane

Uniqueness

2-(4-Isopropyl-2-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(2-methoxy-4-propan-2-ylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C15H23NO/c1-10(2)12-5-6-13(15(8-12)17-4)14-7-11(3)9-16-14/h5-6,8,10-11,14,16H,7,9H2,1-4H3

InChI Key

XKZNQQXCOJCQEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=C(C=C2)C(C)C)OC

Origin of Product

United States

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